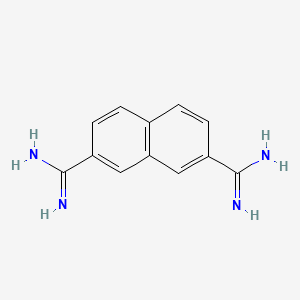

2,7-Naphthalenediamidine

Description

2,7-Naphthalenediamidine is a bicyclic aromatic compound featuring two amidine (-C(NH₂)₂) functional groups at the 2- and 7-positions of the naphthalene framework. Amidines are highly basic and can form stable salts, making them valuable in pharmaceutical and materials chemistry.

Properties

CAS No. |

63798-16-3 |

|---|---|

Molecular Formula |

C12H12N4 |

Molecular Weight |

212.25 g/mol |

IUPAC Name |

naphthalene-2,7-dicarboximidamide |

InChI |

InChI=1S/C12H12N4/c13-11(14)8-3-1-7-2-4-9(12(15)16)6-10(7)5-8/h1-6H,(H3,13,14)(H3,15,16) |

InChI Key |

SXHIHRDWRSAVCU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)C(=N)N)C(=N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Naphthalenediamidine typically involves the reaction of 2,7-diaminonaphthalene with formamidine or other amidine precursors under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the amidine groups.

Industrial Production Methods: Industrial production of 2,7-Naphthalenediamidine may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The process may include steps like purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2,7-Naphthalenediamidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthalene derivatives with oxidized functional groups.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.

Substitution: The amidine groups can participate in substitution reactions, where they are replaced by other functional groups through nucleophilic or electrophilic substitution mechanisms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products:

Oxidation: Naphthalene derivatives with carboxyl or hydroxyl groups.

Reduction: Naphthalene derivatives with amine or alkyl groups.

Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

2,7-Naphthalenediamidine has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

Medicine: Explored for its potential as an antimicrobial agent and in drug design for targeting specific biological pathways.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,7-Naphthalenediamidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The amidine groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. This compound may also participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,7-Naphthalenediamidine with structurally or functionally related compounds, leveraging data from the provided evidence and inferred parallels.

Table 1: Structural and Functional Comparison

Key Findings:

Synthetic Accessibility :

- 4-Bromobenzo[c][2,7]naphthyridine undergoes regioselective C5 metalation using TMPMgCl∙LiCl at -40°C, enabling efficient functionalization with electrophiles . This contrasts with 2,7-Naphthalenediamidine, where amidine groups may direct reactivity toward electrophilic substitution or metal coordination rather than direct C-H activation.

- Ranitidine-related compounds rely on sulfur- and nitrogen-containing side chains for pharmacological activity, while 2,7-Naphthalenediamidine’s amidine groups could enhance binding to biological targets via hydrogen bonding or ionic interactions .

Thermal and Reaction Conditions :

- The metalation of 4-bromobenzo[c][2,7]naphthyridine occurs under mild conditions (-40°C, short reaction time), suggesting that similar strategies might be adaptable to 2,7-Naphthalenediamidine with modifications for amidine stability .

Functional Group Influence :

- Bromine in 4-bromobenzo[c][2,7]naphthyridine facilitates cross-coupling reactions, whereas amidines in 2,7-Naphthalenediamidine could promote acid-base interactions or serve as ligands in metal complexes.

- Ranitidine derivatives emphasize furan and thioether motifs for receptor binding, whereas 2,7-Naphthalenediamidine’s planar aromatic core may favor intercalation or stacking interactions in biomolecules.

Biological Activity

2,7-Naphthalenediamidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

2,7-Naphthalenediamidine is a derivative of naphthalene, characterized by the presence of two amino groups at the 2 and 7 positions. This structure contributes to its reactivity and interaction with biological targets.

Anticancer Properties

Research has demonstrated that 2,7-Naphthalenediamidine exhibits notable anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For example:

- IC50 Values : The compound has been reported to have IC50 values in the low micromolar range against several cancer types, indicating potent antiproliferative effects. Specific values include:

These findings suggest that 2,7-Naphthalenediamidine may induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of signaling pathways.

The mechanisms through which 2,7-Naphthalenediamidine exerts its biological effects include:

- Inhibition of NF-κB : The compound has been shown to inhibit NF-κB transcription, which is crucial for regulating genes involved in inflammation and cell survival .

- Cytotoxic Effects : It induces cytotoxicity in human cancer cell lines by disrupting cellular processes such as DNA replication and repair mechanisms.

- Cytokine Modulation : Studies indicate that the compound can reduce the secretion of pro-inflammatory cytokines like TNF-α and IL-6, which are often elevated in cancerous conditions .

Data Table: Biological Activity Summary

| Activity | Cell Line/Model | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative | MCF-7 | 23.11 | Cell cycle arrest |

| Antiproliferative | MDA-MB-231 | 19.34 | Apoptosis induction |

| Antiproliferative | T-47D | 30.13 | NF-κB inhibition |

| Cytokine inhibition | RAW 264.7 macrophages | >20 | Reduction of TNF-α and IL-6 |

Case Studies

Several case studies have explored the therapeutic potential of 2,7-Naphthalenediamidine:

- Breast Cancer Model : A study investigated the effects of 2,7-Naphthalenediamidine on breast cancer cell lines, revealing significant reductions in cell viability and alterations in apoptosis-related markers.

- Inflammation Models : In models of inflammation using RAW 264.7 cells, treatment with the compound led to decreased levels of inflammatory cytokines, suggesting potential use in inflammatory diseases alongside its anticancer properties .

- Animal Studies : Preclinical trials involving animal models have shown that administration of 2,7-Naphthalenediamidine can reduce tumor growth and metastasis in xenograft models, further supporting its role as a potential therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.